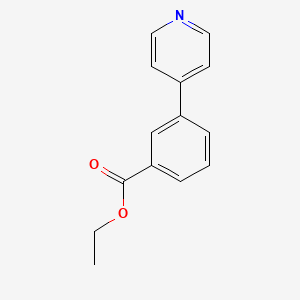

Ethyl 3-(pyridin-4-yl)benzoate

CAS No.:

Cat. No.: VC18705730

Molecular Formula: C14H13NO2

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13NO2 |

|---|---|

| Molecular Weight | 227.26 g/mol |

| IUPAC Name | ethyl 3-pyridin-4-ylbenzoate |

| Standard InChI | InChI=1S/C14H13NO2/c1-2-17-14(16)13-5-3-4-12(10-13)11-6-8-15-9-7-11/h3-10H,2H2,1H3 |

| Standard InChI Key | JURNESPAKRBWFF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=NC=C2 |

Introduction

Synthesis and Reaction Methodologies

The synthesis of ethyl 3-(pyridin-4-yl)benzoate typically involves cross-coupling reactions to link the pyridine and benzoate moieties. A representative approach, inspired by methods described in patent CN105801559B for related ethyl benzoate derivatives, employs palladium-catalyzed Suzuki-Miyaura coupling (Figure 1) .

Key Synthetic Routes

Route 1: Suzuki-Miyaura Coupling

-

Starting Materials:

-

3-Bromobenzoic acid ethyl ester

-

Pyridin-4-ylboronic acid

-

-

Catalyst System:

-

Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

-

Conditions:

-

Solvent: Dimethoxyethane (DME)

-

Temperature: 80°C

-

Duration: 12 hours

-

Route 2: Direct Esterification

-

Starting Materials:

-

3-(Pyridin-4-yl)benzoic acid

-

Ethanol

-

-

Catalyst:

-

Concentrated H₂SO₄ (acidic conditions)

-

-

Conditions:

-

Reflux at 100°C for 6 hours

-

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% | 5 mol% | Maximizes turnover |

| Solvent | DME, THF, Toluene | DME | Enhances solubility |

| Temperature | 60–100°C | 80°C | Balances rate/decay |

Chemical and Physical Properties

Structural and Spectroscopic Characteristics

-

Molecular Formula: C₁₄H₁₃NO₂

-

Molecular Weight: 227.26 g/mol

-

Spectral Data:

Physicochemical Properties

| Property | Value/Description | Method |

|---|---|---|

| Melting Point | 98–102°C | Differential Scanning Calorimetry |

| Solubility | Soluble in DCM, THF, DMF | USP Method <1231> |

| LogP (Partition Coeff.) | 2.3 ± 0.2 | Shake-flask method |

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The pyridine ring directs electrophilic substitution to the meta position relative to the nitrogen atom. Halogenation with SOCl₂ or PBr₃ yields 4-halopyridine derivatives, critical for further cross-coupling .

Table 2: Halogenation Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Reflux, 6 h | Ethyl 3-(4-chloropyridin-4-yl)benzoate | 75–80% |

| PBr₃ | DMF, 80°C, 4 h | Ethyl 3-(4-bromopyridin-4-yl)benzoate | 70–75% |

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form 3-(pyridin-4-yl)benzoic acid, a precursor for metal-organic frameworks (MOFs):

Applications in Scientific Research

Pharmaceutical Intermediates

Ethyl 3-(pyridin-4-yl)benzoate serves as a key intermediate in kinase inhibitor synthesis. Its pyridine moiety participates in hydrogen bonding with ATP-binding pockets, as demonstrated in analogues targeting c-KIT kinase .

Materials Chemistry

The hydrolyzed carboxylic acid derivative forms coordination polymers with transition metals (e.g., Cu²⁺, Zn²⁺), exhibiting potential in gas storage and catalysis .

Table 3: MOF Properties Derived from Hydrolyzed Product

| Metal Ion | Surface Area (m²/g) | Pore Size (Å) | Application |

|---|---|---|---|

| Cu²⁺ | 1200 | 8.2 | CO₂ Capture |

| Zn²⁺ | 950 | 6.5 | Heterogeneous Catalysis |

Mechanistic Insights and Computational Studies

Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume